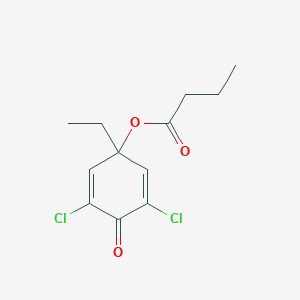
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is a chemical compound known for its unique structure and properties It belongs to the class of cyclohexadienones, which are characterized by a six-membered ring with two double bonds and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate typically involves the chlorination of a suitable precursor, followed by esterification. One common method involves the chlorination of 1-ethyl-4-hydroxycyclohexa-2,5-dien-1-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 3,5-dichloro derivative is then reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its reactivity and functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The chlorine atoms and ketone group play a crucial role in its reactivity, enabling it to form covalent bonds with biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl hexanoate: Similar structure but with a longer alkyl chain.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Bromine atoms instead of chlorine.
1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Lacks the chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate is unique due to the presence of both chlorine atoms and an ester group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in various chemical and biological contexts.
Properties
CAS No. |
61306-07-8 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-5-10(15)17-12(4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
InChI Key |
IOXWBKRJCARLHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(C=C(C(=O)C(=C1)Cl)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




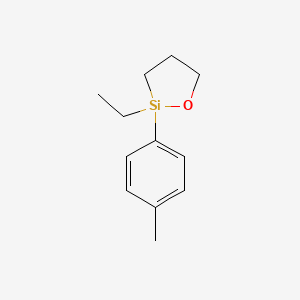

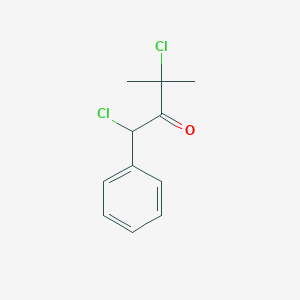

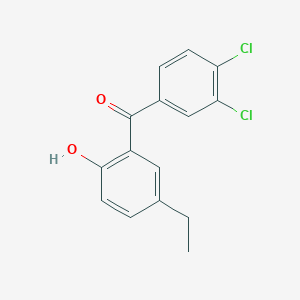
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
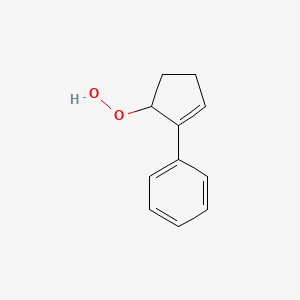
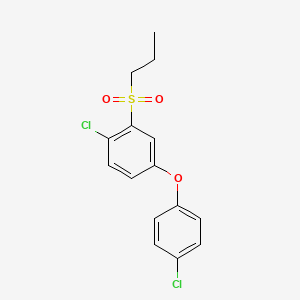

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


